molecular formula C18H25NO4 B2382814 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide CAS No. 899730-90-6

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide

Katalognummer: B2382814
CAS-Nummer: 899730-90-6
Molekulargewicht: 319.401
InChI-Schlüssel: QSUMBICCXYMTOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide is a benzamide derivative featuring a spirocyclic ether moiety. Its structure comprises:

  • A benzamide backbone substituted with an isopropoxy group at the para position (4-position).
  • A 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group attached to the benzamide’s nitrogen atom.

Eigenschaften

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-13(2)22-15-7-5-14(6-8-15)17(20)19-11-16-12-21-18(23-16)9-3-4-10-18/h5-8,13,16H,3-4,9-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUMBICCXYMTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide typically involves the formation of the spiroketal ring followed by the introduction of the benzamide group. One common method starts with the condensation of a diol with a ketone to form the spiroketal structure. This is followed by the reaction with an appropriate benzoyl chloride derivative to introduce the benzamide moiety. The reaction conditions often involve the use of acid catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The spiroketal ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the spiroketal ring into diols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The spiroketal structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable compound in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide
  • Key Difference: The isopropoxy group in the target compound is replaced with a nitro group (NO₂).
  • Implications: The nitro group is strongly electron-withdrawing, which may reduce solubility in nonpolar solvents compared to the electron-donating isopropoxy group. Nitro-substituted benzamides are often associated with higher reactivity in electrophilic substitution reactions .
  • Applications: Limited data, though nitro groups are common in explosives, dyes, and pharmaceuticals.
Pesticide-Related Benzamides (e.g., Isoxaben)
  • Key Difference : Compounds like isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) feature heterocyclic substituents (isoxazolyl) and methoxy groups.
  • Implications :
    • Isoxaben’s dimethoxy and isoxazolyl groups enhance lipophilicity and bioavailability, critical for pesticidal activity.
    • The target compound’s isopropoxy group may offer intermediate lipophilicity compared to methoxy or nitro substituents .

Spirocyclic Ether Analogs

1,4-Dioxaspiro[4.4]nonane Derivatives from Oleic Acid
  • Key Studies: Kurniawan et al. (2017) synthesized 1,4-dioxaspiro[4.4]nonane derivatives from oleic acid for biolubricants .
  • Comparison: Thermal Stability: Spirocyclic ethers exhibit enhanced thermal stability due to restricted molecular motion. The target compound’s spiro[4.4] system likely shares this property.

Physicochemical and Functional Properties

Property Target Compound 4-Nitro Analog Oleic Acid Spiro Derivatives Isoxaben
Substituent 4-Isopropoxy 4-Nitro Alkyl chains 2,6-Dimethoxy + isoxazolyl
Molecular Weight ~335 g/mol (calculated) ~321 g/mol (calculated) ~400–500 g/mol ~419 g/mol
Polarity Moderate (electron-donating group) High (electron-withdrawing) Low (long alkyl chains) Moderate (mixed substituents)
Potential Application Biolubricants, pharmaceuticals Unclear Biolubricants Pesticides

Biologische Aktivität

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is characterized by the presence of a 1,4-dioxaspiro[4.4]nonane core coupled with a 4-isopropoxybenzamide moiety. The molecular formula is C17H25N1O3C_{17}H_{25}N_{1}O_{3}, with a molecular weight of approximately 301.39 g/mol. The unique combination of these functional groups suggests potential interactions within biological systems that are worth exploring.

Synthesis

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide typically involves multi-step organic reactions:

  • Preparation of the Spirocyclic Intermediate : Starting from commercially available precursors, the synthesis often begins with the formation of the spirocyclic structure through cyclization reactions.
  • Formation of the Benzamide Moiety : The spirocyclic intermediate is then reacted with isopropoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.

The biological activity of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cellular responses.

Pharmacological Effects

Research has indicated that compounds with similar structural features exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For instance, related compounds have shown significant inhibition against colon carcinoma and breast cancer cell lines with IC50 values in the micromolar range .
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against pathogenic bacteria, indicating potential applications in treating infections .

Research Findings

A summary of notable findings related to the biological activity of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide is presented in the table below:

Study ReferenceBiological ActivityObserved EffectIC50 Value
AnticancerInhibition of HCT-116 cells6.2 μM
AntimicrobialActivity against pathogenic bacteriaNot specified
Enzyme InhibitionModulation of metabolic enzymesNot specified

Case Study 1: Anticancer Activity

In a study examining various derivatives, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide was tested against human cancer cell lines such as MCF-7 and HCT-116. Results indicated significant cytotoxicity, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound revealed effectiveness against several strains of bacteria, supporting its utility in developing new antimicrobial therapies.

Q & A

Q. What are the optimal synthetic routes for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide?

The synthesis typically involves two key steps:

  • Spiroketal formation : Condensation of a diol (e.g., 1,4-cyclohexanediol) with a ketone under acidic conditions (e.g., HCl or H₂SO₄) at 60–80°C to form the 1,4-dioxaspiro[4.4]nonane core .
  • Benzamide functionalization : Reaction of the spiroketal intermediate with 4-isopropoxybenzoyl chloride in the presence of a base (e.g., triethylamine) at room temperature . Purification : Crystallization or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
StepReagents/ConditionsYield (%)
Spiroketal formationDiol + ketone, H⁺, 70°C65–75
Benzamide coupling4-Isopropoxybenzoyl chloride, Et₃N, RT80–85

Q. What analytical methods are recommended for characterizing this compound?

  • Structural confirmation : ¹H/¹³C NMR (e.g., δ 1.2–1.4 ppm for isopropyl group; spiroketal protons at δ 3.8–4.2 ppm) .
  • Purity assessment : HPLC (C18 column, acetonitrile/water gradient) or GC-MS for trace solvent detection.
  • Crystallography : Single-crystal X-ray diffraction confirms spirocyclic geometry and hydrogen-bonding motifs (e.g., intramolecular C–H···O interactions) .

Q. What are its key chemical reactions for derivatization?

  • Oxidation : Spiroketal ring oxidation with KMnO₄ yields ketones (e.g., 2-oxo derivative) .
  • Reduction : LiAlH₄ reduces the benzamide carbonyl to an amine, enabling further functionalization .
  • Substitution : Nucleophilic aromatic substitution (e.g., replacing isopropoxy with amines) under Pd catalysis .

Advanced Research Questions

Q. What is the proposed mechanism of action in biological systems?

The spiroketal moiety mimics natural substrates, enabling binding to enzyme active sites (e.g., cytochrome P450 or kinases). Computational docking studies suggest hydrophobic interactions between the spirocyclic core and conserved residues in target proteins . For example:

  • Anticancer activity : Inhibition of tubulin polymerization (IC₅₀ = 6.2 μM in HCT-116 cells) via steric hindrance from the isopropoxy group .
  • Antimicrobial effects : Disruption of bacterial membrane integrity through lipid bilayer penetration .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 6.2 μM vs. >20 μM in different assays) may arise from:

  • Cell line variability : Test in multiple models (e.g., MCF-7 vs. HeLa).
  • Assay conditions : Optimize solvent (DMSO concentration ≤0.1%) and incubation time (24–72 hr) .
  • Metabolic stability : Use liver microsomes to assess cytochrome-mediated degradation .

Q. How to design derivatives with enhanced bioactivity?

Structure-activity relationship (SAR) strategies include:

  • Spiroketal modification : Replace dioxolane with dioxane (e.g., 1,4-dioxaspiro[4.5]decan-2-yl) to alter rigidity .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzamide ring to improve target affinity .
DerivativeModificationBioactivity Improvement
Nitro-substituted-NO₂ at benzamide para2× higher kinase inhibition
Fluoro-substituted-F at spiroketalEnhanced metabolic stability

Q. What computational methods predict target interactions?

  • Molecular docking (AutoDock Vina) : Models binding to ATP-binding pockets (e.g., EGFR kinase) .
  • Molecular dynamics (GROMACS) : Simulates stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Predict logP and solubility using MOE or Schrödinger .

Research Applications

  • Medicinal chemistry : Lead compound for kinase inhibitors (e.g., EGFR, VEGFR) .
  • Material science : Building block for spirocyclic polymers with tunable thermal stability .
  • Catalysis : Ligand for asymmetric hydrogenation (e.g., Ru-complexes) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.